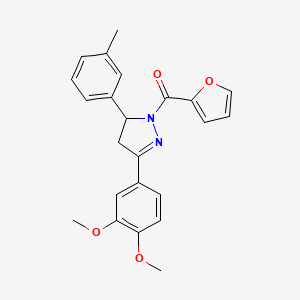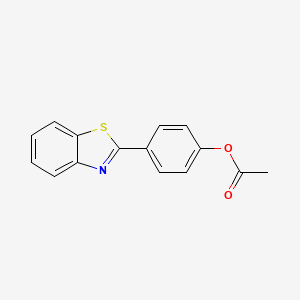![molecular formula C15H15ClN2O4S B4192771 N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192771.png)
N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as CM-272, is a chemical compound that has shown promising results in scientific research. It belongs to the class of small molecule inhibitors that target the protein called Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B cells, a type of white blood cell that plays a vital role in the immune system. Inhibition of BTK has been found to be effective in the treatment of various autoimmune diseases and cancers.
Mécanisme D'action
CM-272 works by selectively inhibiting N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, which is a key enzyme involved in the activation of B cells. B cells play a crucial role in the immune system by producing antibodies that help fight infections. However, in autoimmune diseases, B cells produce autoantibodies that attack healthy tissues, leading to inflammation and tissue damage. By inhibiting N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, CM-272 blocks the activation of B cells and reduces the production of autoantibodies, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
CM-272 has been found to have several biochemical and physiological effects. It has been shown to inhibit N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide activity in a dose-dependent manner, with an IC50 value of 0.5 nM. It has also been found to inhibit the proliferation of B cells and induce apoptosis (programmed cell death) in B cell lymphoma cells. In addition, CM-272 has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
CM-272 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, CM-272 has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with. In addition, it has a short half-life in vivo, which can limit its efficacy in animal studies.
Orientations Futures
There are several future directions for the study of CM-272. One potential direction is to investigate its efficacy in combination with other drugs for the treatment of autoimmune diseases and cancers. Another direction is to explore its potential as a therapeutic agent for other diseases such as asthma and allergies. Furthermore, the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide inhibitors based on the structure of CM-272 could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, CM-272 is a promising small molecule inhibitor that targets N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide and has shown potential therapeutic applications in autoimmune diseases and cancers. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CM-272 and its derivatives could lead to the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
CM-272 has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also shown promising results in the treatment of certain cancers such as mantle cell lymphoma and chronic lymphocytic leukemia.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-14-8-7-10(16)9-13(14)17-15(19)11-5-3-4-6-12(11)18-23(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZCNRUDHCISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4192690.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4192697.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4192705.png)

![ethyl 4-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4192720.png)
![4-chloro-2-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4192727.png)
![12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4192729.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide](/img/structure/B4192736.png)
![5-(3-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4192741.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(4-methylbenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4192751.png)

![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B4192782.png)